molecular formula C2H2Be3O8 B1503788 Berylliumoxide carbonate CAS No. 66104-24-3

Berylliumoxide carbonate

Cat. No. B1503788
CAS RN: 66104-24-3
M. Wt: 181.07 g/mol
InChI Key: RONPSUCMFUWPHY-UHFFFAOYSA-H
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Description

Beryllium carbonate is a chemical compound with the chemical formula BeCO3. There are three forms reported: anhydrous, tetrahydrate, and basic beryllium carbonate .


Synthesis Analysis

Beryllium oxide nanoparticles were synthesized by a polymer-gel method with a schlenk line. The products were then assessed using FESEM, TGA/DSC, XRD, and BET analyses . Beryllium oxide can be prepared by calcining (roasting) beryllium carbonate, dehydrating beryllium hydroxide, or igniting metallic beryllium .


Molecular Structure Analysis

The electronic structure and physicochemical properties of BeO have been studied through computer simulation studies .


Chemical Reactions Analysis

Beryllium oxide can be prepared by calcining (roasting) beryllium carbonate, dehydrating beryllium hydroxide, or igniting metallic beryllium .


Physical And Chemical Properties Analysis

Beryllium oxide is a notable electrical insulator with a higher thermal conductivity than any other non-metal except diamond, and exceeds that of most metals . It has a high electric resistivity combined with a high thermal conductivity .

Future Directions

A metallic bond between two beryllium atoms has been forged for the first time in the lab. This development could pave the way for the creation of new materials . Beryllium coordination compounds with biomimetic ligands are discussed, which are used to understand the coordination of Be2+ in the body and its effect on biomolecules .

properties

IUPAC Name

triberyllium;dicarbonate;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.3Be.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONPSUCMFUWPHY-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].[Be+2].[Be+2].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Be3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984600
Record name Beryllium carbonate hydroxide (3/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berylliumoxide carbonate

CAS RN

66104-24-3
Record name Beryllium carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beryllium carbonate hydroxide (3/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERYLLIUM CARBONATE HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576P99ERF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Berylliumoxide carbonate
Reactant of Route 2
Berylliumoxide carbonate
Reactant of Route 3
Berylliumoxide carbonate
Reactant of Route 4
Berylliumoxide carbonate
Reactant of Route 5
Berylliumoxide carbonate
Reactant of Route 6
Berylliumoxide carbonate

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